Cas no 337-16-6 (methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate)
Il metil 3,3,3-trifluoro-2-idrossi-2-metilpropanoato è un estere fluorurato con una struttura molecolare unica, caratterizzata dalla presenza di un gruppo trifluorometile e di un gruppo idrossile in posizione beta. Questa combinazione conferisce al composto proprietà chimiche e fisiche distintive, come un’elevata stabilità termica e una buona reattività in sintesi organiche. Grazie alla sua struttura, è particolarmente utile come intermedio nella produzione di farmaci e agrochimici, dove la presenza di atomi di fluoro può migliorare l’attività biologica e la selettività. La sua solubilità in solventi organici comuni lo rende adatto a diverse applicazioni di laboratorio e industriali.
337-16-6 structure
Product Name:methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Numero CAS:337-16-6
MF:C5H7F3O3
MW:172.102492570877
CID:1459576
PubChem ID:13384224
Update Time:2025-08-05
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester
- methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
- SCHEMBL361851
- DTXSID60538990
- 3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid methyl ester
- EN300-1167097
- Methyl(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
- AKOS026736785
- CS-0227555
- 337-16-6
- (+/-)-methyl 2-hydroxy-2-trifluoromethylpropionate
-
- Inchi: 1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3
- Chiave InChI: JQIVIJNGOXXHPV-UHFFFAOYSA-N
- Sorrisi: FC(C(C(=O)OC)(C)O)(F)F
Proprietà calcolate
- Massa esatta: 172.03472857g/mol
- Massa monoisotopica: 172.03472857g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 165
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 46.5Ų
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167097-0.05g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 0.05g |
$252.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-0.1g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 0.1g |
$376.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-0.25g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 0.25g |
$538.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-0.5g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 0.5g |
$847.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-1.0g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 1g |
$1086.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-2.5g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 2.5g |
$2127.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-5.0g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-10.0g |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 10g |
$4667.0 | 2023-06-08 | ||
| Enamine | EN300-1167097-50mg |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 50mg |
$252.0 | 2023-10-03 | ||
| Enamine | EN300-1167097-100mg |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
337-16-6 | 100mg |
$376.0 | 2023-10-03 |
methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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